molecular formula C12H12F2O3 B12081446 2,6-Difluoro-4-(tetrahydro-2H-pyran-4-yl)benzoic acid

2,6-Difluoro-4-(tetrahydro-2H-pyran-4-yl)benzoic acid

Cat. No.: B12081446
M. Wt: 242.22 g/mol
InChI Key: WMAUHAAQSOAFSC-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(tetrahydro-2H-pyran-4-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with two fluorine atoms at the 2 and 6 positions and a tetrahydro-2H-pyran-4-yl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-(tetrahydro-2H-pyran-4-yl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzoic acid and tetrahydro-2H-pyran.

    Formation of the Intermediate: The tetrahydro-2H-pyran group is introduced to the benzoic acid core through a Friedel-Crafts alkylation reaction. This involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation.

    Final Product Formation: The intermediate is then subjected to further reactions to introduce the carboxylic acid group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative catalysts, and solvent systems to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-(tetrahydro-2H-pyran-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms and the tetrahydro-2H-pyran group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

2,6-Difluoro-4-(tetrahydro-2H-pyran-4-yl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be incorporated into polymers or other materials to impart unique properties such as increased thermal stability or specific electronic characteristics.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism by which 2,6-Difluoro-4-(tetrahydro-2H-pyran-4-yl)benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms and the tetrahydro-2H-pyran group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzoic acid: Lacks the tetrahydro-2H-pyran group, making it less complex and potentially less versatile in certain applications.

    4-(Tetrahydro-2H-pyran-4-yl)benzoic acid: Lacks the fluorine atoms, which can affect its reactivity and interactions with other molecules.

Uniqueness

2,6-Difluoro-4-(tetrahydro-2H-pyran-4-yl)benzoic acid is unique due to the presence of both fluorine atoms and the tetrahydro-2H-pyran group

Properties

Molecular Formula

C12H12F2O3

Molecular Weight

242.22 g/mol

IUPAC Name

2,6-difluoro-4-(oxan-4-yl)benzoic acid

InChI

InChI=1S/C12H12F2O3/c13-9-5-8(7-1-3-17-4-2-7)6-10(14)11(9)12(15)16/h5-7H,1-4H2,(H,15,16)

InChI Key

WMAUHAAQSOAFSC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC(=C(C(=C2)F)C(=O)O)F

Origin of Product

United States

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